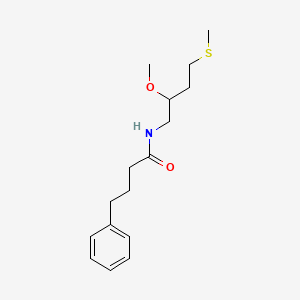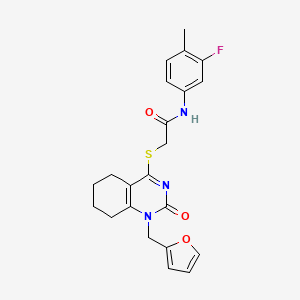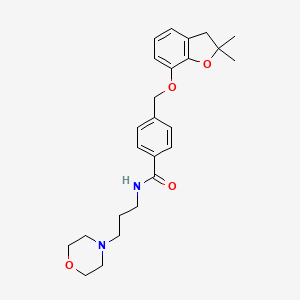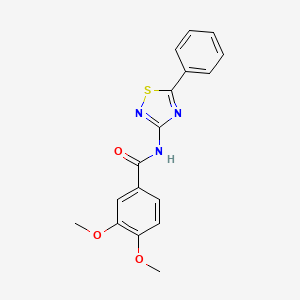![molecular formula C21H24N4O4S B2844502 N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 921876-97-3](/img/structure/B2844502.png)
N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a benzo[d][1,3]dioxol-5-ylmethyl moiety, which is a common structural motif found in many bioactive molecules . This motif is often associated with anticancer activity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized via Pd-catalyzed C-N cross-coupling .Wissenschaftliche Forschungsanwendungen
Antiproliferative and Anti-HIV Activity A study focused on the synthesis of derivatives related to the chemical structure , exploring their in vitro antiproliferative activity against human tumor-derived cell lines and screening for HIV inhibition. Specifically, certain compounds demonstrated significant effects on human splenic B-lymphoblastoid and acute B-lymphoblastic leukemia cell lines. However, no activity was observed against HIV-1 and HIV-2, indicating a selective antiproliferative effect rather than antiviral efficacy (Al-Soud et al., 2010).
Chemical Modification and Biological Evaluation Another research avenue involves the modification of known pharmaceuticals, like ciprofloxacin, with thiazole and benzothiazole derivatives to create new compounds. These derivatives undergo further reactions to explore their potential as therapeutic agents. The structural and spectral properties of these novel compounds suggest a methodological advancement in drug synthesis, although their specific biological activities require further exploration (Yadav & Joshi, 2008).
Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Applications Research has led to the creation of compounds derived from visnaginone and khellinone with potential anti-inflammatory and analgesic properties. These compounds, through various chemical syntheses, have shown to inhibit cyclooxygenase enzymes and exhibit significant anti-inflammatory and analgesic activities in preclinical models, suggesting their potential as new therapeutic agents for inflammatory diseases (Abu‐Hashem et al., 2020).
Bacterial Biofilm and MurB Enzyme Inhibition A study on bis(pyrazole-benzofuran) hybrids has identified compounds with potent antibacterial efficacy, particularly against E. coli, S. aureus, and S. mutans strains. These compounds were also evaluated for their ability to inhibit bacterial biofilm formation and MurB enzyme activity, showing promising results that could lead to new treatments for bacterial infections resistant to conventional antibiotics (Mekky & Sanad, 2020).
QSAR Studies for Drug Development Quantitative structure-activity relationship (QSAR) studies on benzothiazoles derived substituted piperazine derivatives have provided insights into the molecular basis of their biological activities. This research helps in understanding how structural variations within these compounds can influence their therapeutic potential, guiding future drug design and development processes (Al-Masoudi et al., 2011).
Eigenschaften
IUPAC Name |
N-[4-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c26-19(10-16-12-30-21(22-16)23-20(27)15-2-3-15)25-7-5-24(6-8-25)11-14-1-4-17-18(9-14)29-13-28-17/h1,4,9,12,15H,2-3,5-8,10-11,13H2,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVHJYRBDNRAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2844419.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-cyclopropylacetamide](/img/structure/B2844422.png)


![4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline](/img/no-structure.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea](/img/structure/B2844431.png)
![2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide](/img/structure/B2844432.png)
![Ethyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844435.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,6-dimethoxybenzamide](/img/structure/B2844438.png)

![Ethyl 3-(3-azabicyclo[4.2.1]nonan-3-ylsulfonyl)propanoate](/img/structure/B2844440.png)
![2-(thiophen-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2844441.png)
![4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2844442.png)